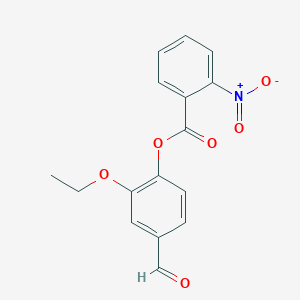

2-ethoxy-4-formylphenyl 2-nitrobenzoate

Description

2-Ethoxy-4-formylphenyl 2-nitrobenzoate is a synthetic aromatic ester featuring a 2-ethoxy-4-formylphenyl group linked via an ester bond to 2-nitrobenzoic acid. The ethoxy (electron-donating, EDG) and formyl (electron-withdrawing, EWG) groups on the phenyl ring, combined with the 2-nitrobenzoate moiety (strong EWG), create a complex electronic profile. Such compounds are typically synthesized via esterification of acid chlorides with phenolic derivatives, as seen in related systems .

Properties

IUPAC Name |

(2-ethoxy-4-formylphenyl) 2-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO6/c1-2-22-15-9-11(10-18)7-8-14(15)23-16(19)12-5-3-4-6-13(12)17(20)21/h3-10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSGZPSNVHVBWDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-ethoxy-4-formylphenyl 2-nitrobenzoate with key analogs, focusing on substituent effects, crystallographic data, and reactivity trends.

Substituent Effects on Electronic and Geometric Properties

Notes:

- Dihedral Angles: The planar arrangement in 4-formyl-2-nitrophenyl 3-nitro-2-methylbenzoate (4.96°) contrasts sharply with the 62.90° angle in F4BrB, indicating substituent-dependent ring stacking .

- Electronic Effects: Nitro groups enhance electrophilicity, making esters more reactive toward nucleophiles (e.g., hydrolysis or substitution reactions) compared to EDG-substituted analogs .

Crystallographic and Packing Behavior

- 4-Formyl-2-nitrophenyl 3-nitro-2-methylbenzoate : Crystal packing involves weak C-H⋯O interactions, forming helical chains along the [010] axis. No classical hydrogen bonds are present, highlighting the role of nitro groups in directing non-covalent interactions.

- 4-Formyl-2-nitrophenyl 4-bromo-benzoate : Bromine’s polarizability may contribute to distinct packing motifs, though specific data is unavailable.

Reactivity and Functional Group Interactions

- Nitro vs. Halogen Substituents: Nitro groups (strong EWGs) increase electrophilicity at the ester carbonyl, accelerating reactions like hydrolysis or nucleophilic aromatic substitution. In contrast, halogenated analogs (e.g., 4-fluoro ) exhibit moderate EW effects, favoring lipophilicity over reactivity .

Heterocyclic and Aliphatic Analogs

- 2-Ethoxy-4-formylphenyl 2-furoate : The furan ring introduces conjugation and ring strain, altering solubility and stability. The 5-nitro-furoate analog further enhances reactivity due to the nitro group’s EWG effect.

- 2-Ethoxy-4-formylphenyl 2-methylpropanoate : The branched aliphatic chain reduces crystallinity and increases flexibility compared to rigid aromatic esters.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.